3-(2-Acetamidophenyl)acrylic acid
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Overview
Description
3-(2-Acetamidophenyl)acrylic acid is an organic compound with the molecular formula C11H11NO3 It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Acetamidophenyl)acrylic acid typically involves the reaction of N-(2-hydroxyphenyl)acetamide with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure controlled addition and minimize side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent choice, and purification techniques, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Acetamidophenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Saturated acids or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(2-Acetamidophenyl)acrylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(2-Acetamidophenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the acrylic acid moiety can participate in covalent bonding or electrostatic interactions. These interactions can modulate the activity of target proteins or enzymes, leading to desired biological effects .
Comparison with Similar Compounds
3-(2-Hydroxyphenyl)acrylic acid: Similar structure but with a hydroxyl group instead of an acetamido group.
3-(2-Aminophenyl)acrylic acid: Contains an amino group instead of an acetamido group.
3-(2-Methoxyphenyl)acrylic acid: Features a methoxy group in place of the acetamido group.
Uniqueness: 3-(2-Acetamidophenyl)acrylic acid is unique due to the presence of the acetamido group, which imparts specific chemical reactivity and biological activity. This functional group allows for unique interactions with biological targets and provides distinct properties compared to its analogs .
Properties
IUPAC Name |
(E)-3-(2-acetamidophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVZQEASRUZEQM-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=CC=C1/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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